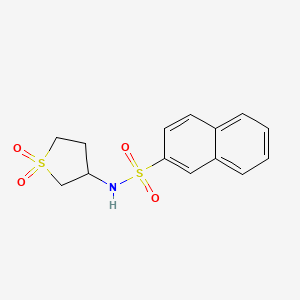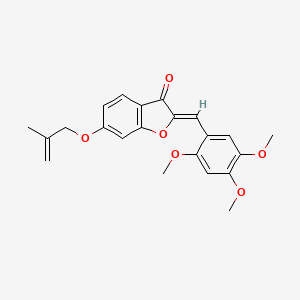
N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide” is a chemical compound . It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .Applications De Recherche Scientifique
Enzyme Inhibition and Biological Applications
- Enzyme Inhibition Activity : Sulfonamide derivatives have been evaluated for their potential as enzyme inhibitors, particularly against lipoxygenase and α-glucosidase. These enzymes are targets for anti-inflammatory and anti-diabetic drugs. For instance, certain molecules displayed significant inhibitory activity, suggesting their potential utility in treating diseases related to these enzymes (Abbasi et al., 2015).
Material Science Applications
- Fuel Cell Technology : Sulfonated naphthalene dianhydride-based polyimide copolymers were investigated for their applicability in fuel cell technologies. These materials exhibited desirable properties such as water sorption, proton conductivity, and methanol permeability, making them potential candidates for use in proton-exchange-membrane fuel cells (Einsla et al., 2005).
Environmental Applications
- Wastewater Treatment : A recyclable acrylic ester polymer demonstrated effectiveness in removing aromatic sulfonates, like 2-naphthalene sulfonate, from highly acidic and salt-rich wastewater. This study underscores the potential of specialized polymers in environmental remediation applications (Pan et al., 2008).
Mécanisme D'action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide, also known as Oprea1_362032, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
Oprea1_362032 acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation. This activation results in changes in the cell’s electrical activity, influencing the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous locations in the brain and peripheral tissues
Pharmacokinetics
It is noted that the compound has improved metabolic stability over the prototypical urea-based compounds . This suggests that Oprea1_362032 may have favorable ADME properties that contribute to its bioavailability.
Result of Action
The activation of GIRK channels by Oprea1_362032 can lead to changes in cellular excitability. This can have various molecular and cellular effects, depending on the specific cell type and the role of GIRK channels in that cell. For instance, in cardiac atrial myocytes, GIRK channel activation can influence heart rate .
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-20(17)8-7-13(10-20)15-21(18,19)14-6-5-11-3-1-2-4-12(11)9-14/h1-6,9,13,15H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFCQVHBTNTYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728153 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446042.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)
![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)
![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)
![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2446055.png)
![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one](/img/structure/B2446057.png)
![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)


![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2446063.png)